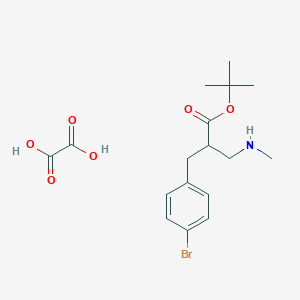
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate is a complex organic compound that features a tert-butyl group, a bromobenzyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the bromobenzyl group: This can be achieved through a nucleophilic substitution reaction where a bromobenzyl halide reacts with a suitable nucleophile.
Addition of the methylamino group: This step involves the reaction of a methylamine derivative with the intermediate compound formed in the previous steps.
Formation of the oxalate salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic receptors, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(4-chlorobenzyl)-3-(methylamino)propanoate oxalate
- tert-Butyl 2-(4-fluorobenzyl)-3-(methylamino)propanoate oxalate
- tert-Butyl 2-(4-methylbenzyl)-3-(methylamino)propanoate oxalate
Uniqueness
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate is unique due to the presence of the bromine atom in the benzyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C17H24BrNO6 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;oxalic acid |
InChI |
InChI=1S/C15H22BrNO2.C2H2O4/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;3-1(4)2(5)6/h5-8,12,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
XMHYADFZBSSYHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


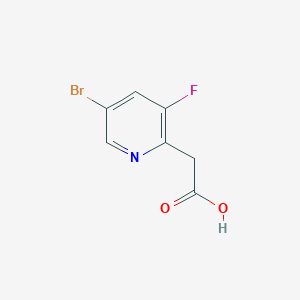
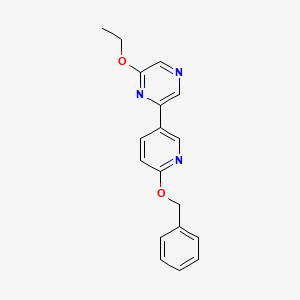
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
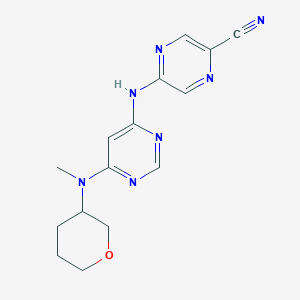
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)


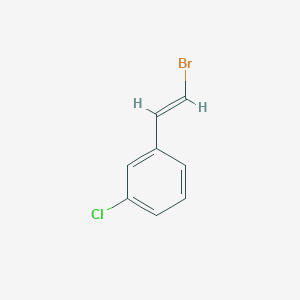





![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
